molecular formula C9H13ClN2O2 B1341451 N-(3-nitrobenzyl)ethanamine hydrochloride CAS No. 90389-71-2

N-(3-nitrobenzyl)ethanamine hydrochloride

Cat. No.: B1341451
CAS No.: 90389-71-2
M. Wt: 216.66 g/mol
InChI Key: IPELTCBRKZZTTK-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzyl and Ethanamine Chemical Space.

The chemical character of N-(3-nitrobenzyl)ethanamine hydrochloride is best understood by examining its constituent parts: the nitrobenzyl and ethanamine components. The nitrobenzyl group is a well-established functional group in organic chemistry, known for its electron-withdrawing nature, which influences the reactivity of the aromatic ring and the benzylic position. ontosight.ai The nitro group can also be reduced to an amino group, providing a pathway to a different class of compounds with distinct properties and applications.

Ethanamine and its derivatives are fundamental components in the synthesis of a vast array of biologically active molecules and materials. ontosight.ai The presence of the nitrogen atom provides a site for nucleophilic attack, alkylation, and the formation of various heterocyclic structures. The combination of the nitrobenzyl and ethanamine functionalities in one molecule creates a bifunctional reagent with distinct reactive sites that can be manipulated in a controlled manner.

The hydrochloride salt form of N-(3-nitrobenzyl)ethanamine enhances its stability and solubility in certain solvents, which can be advantageous for its storage and handling in a laboratory setting.

Below is a data table summarizing the key chemical features of this compound and its constituent chemical spaces.

FeatureThis compoundNitrobenzyl MoietyEthanamine Moiety
Key Functional Groups Secondary amine hydrochloride, Nitro group, Aromatic ringNitro group, Aromatic ring, Benzylic carbonSecondary amine
Primary Reactivity Nucleophilic substitution at the amine, Reduction of the nitro groupElectrophilic aromatic substitution (deactivated), Nucleophilic attack at the benzylic position, Reduction of the nitro groupNucleophilic addition and substitution, Acylation, Alkylation
Common Synthetic Role Building block, IntermediateProtecting group, Precursor to anilinesComponent of pharmaceuticals and agrochemicals, Precursor to heterocycles

Significance as a Foundational Building Block in Synthetic Chemistry.

The utility of this compound as a foundational building block stems from the versatile reactivity of its functional groups. A common and efficient method for the synthesis of this compound and its analogs is through reductive amination. researchgate.netmasterorganicchemistry.comwikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org In the case of N-(3-nitrobenzyl)ethanamine, the synthesis would likely proceed via the reductive amination of 3-nitrobenzaldehyde (B41214) with ethylamine (B1201723), using a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.net

The significance of this compound in synthetic chemistry is highlighted by its potential applications as an intermediate in the preparation of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions, such as diazotization followed by substitution, or acylation to form amides. This opens up pathways to a wide range of substituted aniline (B41778) derivatives.

Furthermore, the secondary amine provides a handle for further functionalization. It can be N-alkylated or used in the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. The presence of both the modifiable nitro group and the reactive amine allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable tool for the synthesis of targeted compounds.

The following table outlines the key synthetic transformations and potential applications of this compound.

Synthetic TransformationReagents and ConditionsResulting Functional GroupPotential Applications of Products
Reduction of Nitro Group H₂, Pd/C or SnCl₂, HClPrimary amine (aniline derivative)Synthesis of dyes, pharmaceuticals, and polymers
N-Alkylation Alkyl halide, BaseTertiary amineSynthesis of quaternary ammonium (B1175870) salts, catalysts, and biologically active compounds
N-Acylation Acyl chloride or anhydride, BaseAmideSynthesis of pharmaceuticals, polymers, and functional materials
Heterocycle Formation Dicarbonyl compounds, etc.Nitrogen-containing heterocyclesDevelopment of novel drug candidates and agrochemicals

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-4-3-5-9(6-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELTCBRKZZTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-71-2
Record name Benzenemethanamine, N-ethyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Strategic Methodologies for the Synthesis of N 3 Nitrobenzyl Ethanamine Hydrochloride

Direct Synthetic Approaches to N-(3-nitrobenzyl)ethanamine

The direct synthesis of N-(3-nitrobenzyl)ethanamine can be broadly categorized into two main approaches: alkylation-based reactions and reductive amination protocols. Each of these pathways offers distinct advantages and challenges.

Alkylation-Based Reaction Pathways

Alkylation-based pathways involve the formation of the carbon-nitrogen bond through the reaction of an ethylamine (B1201723) nucleophile with a 3-nitrobenzyl electrophile. A common approach is the nucleophilic substitution reaction between ethylamine and a 3-nitrobenzyl halide, such as 3-nitrobenzyl chloride.

This method, while straightforward in principle, is often complicated by the issue of overalkylation. masterorganicchemistry.commasterorganicchemistry.com The primary amine product, N-(3-nitrobenzyl)ethanamine, is itself a nucleophile and can compete with ethylamine for the alkylating agent, leading to the formation of the tertiary amine, N,N-bis(3-nitrobenzyl)ethylamine, as a significant byproduct. masterorganicchemistry.com To mitigate this, a large excess of ethylamine is often employed to favor the formation of the desired secondary amine. The reaction is typically carried out in a suitable solvent, and the resulting amine is subsequently converted to its hydrochloride salt.

Reactant 1 Reactant 2 Typical Conditions Major Product Key Challenge
Ethylamine3-Nitrobenzyl chlorideExcess ethylamine, solvent (e.g., ethanol)N-(3-nitrobenzyl)ethanamineOveralkylation leading to tertiary amine formation

Reductive Amination Protocols from Nitrobenzaldehydes

Reductive amination represents a highly efficient and widely utilized method for the synthesis of secondary amines. masterorganicchemistry.comwikipedia.org This approach can be performed as a one-pot reaction, which is advantageous from a process efficiency standpoint. wikipedia.org In the context of synthesizing N-(3-nitrobenzyl)ethanamine, this protocol involves the reaction of 3-nitrobenzaldehyde (B41214) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. nih.govresearchgate.net

A significant advantage of this method is the ability to start directly from a nitro-substituted aldehyde, combining the reduction of the imine with the synthesis of the amine in a single process. nih.govresearchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.comresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. nih.gov This method generally offers better control over the formation of the secondary amine compared to direct alkylation, minimizing the issue of overalkylation. masterorganicchemistry.com

Carbonyl Compound Amine Reducing Agent/Catalyst Typical Conditions Yield
3-NitrobenzaldehydeEthylamineSodium borohydrideMethanol, room temperatureGood to Excellent
3-NitrobenzaldehydeEthylamineH2/Pd/CEthanol, pressureHigh
3-NitrobenzaldehydeEthylamineSodium triacetoxyborohydrideDichloroethane, acetic acidHigh

Synthesis of Key Precursors and Intermediates for N-(3-nitrobenzyl)ethanamine Hydrochloride

The successful synthesis of this compound is contingent on the availability of high-quality precursors, primarily 3-nitrobenzyl chloride for alkylation routes and 3-nitrobenzaldehyde for reductive amination pathways.

The synthesis of 3-nitrobenzaldehyde can be accomplished through several methods. A common industrial approach involves the nitration of benzaldehyde (B42025) using a mixture of nitric acid and sulfuric acid. guidechem.comchemicalbook.com Careful control of the reaction temperature is necessary to favor the formation of the meta-isomer. Another route involves the oxidation of 3-nitrotoluene. ijpsonline.comresearchgate.netorgsyn.org Various oxidizing agents can be used, and biocatalytic methods employing enzymes like laccase have also been explored for this transformation. researchgate.net

3-Nitrobenzyl chloride is another key intermediate, typically prepared from 3-nitrotoluene. The reaction involves the free-radical chlorination of the methyl group of 3-nitrotoluene, often initiated by UV light or a radical initiator. Alternatively, 3-nitrobenzyl alcohol can be converted to 3-nitrobenzyl chloride using a suitable chlorinating agent such as thionyl chloride or hydrochloric acid. The reactivity of the benzylic carbon in 3-nitrobenzyl chloride makes it a good electrophile for nucleophilic substitution reactions. nbinno.comnih.gov

Optimization of Synthetic Pathways: Process Intensification and Green Chemistry Considerations

In modern chemical synthesis, there is a strong emphasis on developing processes that are not only efficient but also environmentally benign. Both process intensification and the principles of green chemistry are central to optimizing the synthesis of this compound.

Process Intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.comtue.nl For the synthesis of secondary amines, continuous flow reactors offer significant advantages over traditional batch processing. researchgate.net They provide better control over reaction parameters, enhanced heat and mass transfer, and improved safety, which can lead to higher yields and purity. researchgate.net The integration of reaction and separation steps, such as in reactive distillation, is another process intensification strategy that can improve efficiency. mdpi.com

Green Chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of N-(3-nitrobenzyl)ethanamine synthesis, several green chemistry principles can be applied:

Atom Economy : Reductive amination generally has a higher atom economy than alkylation followed by salt formation. rsc.orgacs.org

Use of Safer Solvents : Exploring the use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact. organic-chemistry.org

Catalysis : The use of catalytic hydrogenation in reductive amination is a greener alternative to stoichiometric reducing agents. nih.govrsc.org

Waste Reduction : One-pot reactions, such as direct reductive amination, minimize waste by reducing the number of unit operations and purification steps. wikipedia.org

The selection of a synthetic route should ideally be guided by a comprehensive assessment using green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor. rsc.orgresearchgate.netwhiterose.ac.uk

Comparative Analysis of Synthetic Route Efficiencies and Scalability

The choice between direct alkylation and reductive amination for the industrial-scale synthesis of this compound involves a trade-off between several factors.

Parameter Direct Alkylation Reductive Amination
Selectivity Low to moderate (risk of overalkylation)High
Yield ModerateHigh to excellent
Atom Economy LowerHigher
Number of Steps Can be one-pot, but often requires purificationOften a one-pot, two-step cascade
Scalability Challenging due to selectivity issues and handling of excess amineGenerally more scalable and amenable to continuous processing
Green Chemistry Less favorable due to potential for byproducts and wasteMore favorable, especially with catalytic hydrogenation

Fundamental Reaction Mechanisms Involving N 3 Nitrobenzyl Ethanamine Hydrochloride

Mechanistic Studies of Nitro Group Transformations

The nitro group on the aromatic ring is a key site for chemical modification, primarily through reduction, which is a common pathway for the synthesis of aromatic amines.

Reduction Pathways to Amine Derivatives

The conversion of the nitro group of N-(3-nitrobenzyl)ethanamine hydrochloride to an amine functionality is a well-established transformation in organic synthesis. This reduction is a six-electron process that proceeds through several intermediate species. The classical Haber-Lukashevich mechanism details two potential pathways: a direct "hydrogenation" route and a "condensation" route. researchgate.net

In the direct pathway, the nitro group is sequentially reduced to a nitroso (-NO) group and then to a hydroxylamino (-NHOH) group, which is finally reduced to the amine (-NH2). researchgate.netnih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to detect. nih.gov The hydroxylamine (B1172632) derivative is a key intermediate in this process. nih.gov

The condensation pathway involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy species, which can be further reduced to azo, hydrazo, and finally the amine product. researchgate.net

This transformation can be achieved using a variety of reducing systems. Catalytic hydrogenation using transition metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H₂ gas is a common method. Another widely used technique is catalytic transfer hydrogenation (CTH), which employs a hydrogen donor molecule, such as ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. lookchem.com Additionally, stoichiometric reduction using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media is a classic and effective method. mdpi.comyoutube.com

Table 1: Common Catalytic Systems for Nitroarene Reduction

Catalyst System Hydrogen Source Typical Conditions Product
Pd/C, PtO₂ H₂ (gas) Methanol or Ethanol solvent, room temperature to 50°C Aromatic Amine
Raney Nickel H₂ (gas) Ethanol solvent, elevated temperature and pressure Aromatic Amine
Fe, Sn, or Zn HCl Aqueous/alcoholic solvent, reflux Aromatic Amine Hydrochloride Salt
Pd/C HCOOH or HCOONH₄ Methanol or isopropanol, room temperature to reflux Aromatic Amine
NaBH₄/Catalyst NiCl₂ or CoCl₂ Methanol solvent, 0°C to room temperature Aromatic Amine

Applying these methods to this compound would yield N-(3-aminobenzyl)ethanamine.

Oxidation Reactions and Their Corresponding Mechanisms

While the reduction of the nitro group is common, oxidation reactions of this compound can occur at the amine or the benzylic carbon. The nitro group itself is generally stable towards further oxidation. The specific mechanism and product depend heavily on the oxidizing agent employed.

Strong oxidants like potassium permanganate (B83412) (KMnO₄) can oxidize benzylamines. The mechanism is believed to involve an initial attack on the neutral amine molecule rather than the protonated ammonium ion. ubc.ca For secondary benzylamines, oxidation often targets the benzylic C-H bond. The oxidation of substituted benzylamines by oxo(salen)manganese(V) complexes has been shown to proceed via a hydride ion transfer from the benzylic carbon of the amine to the oxidant, resulting in the formation of an aldimine. researchgate.net

Electrochemical methods offer an alternative, metal-free approach. The selective oxidative cleavage of the benzyl (B1604629) C-N bond can be achieved electrochemically, where the benzylamine (B48309) undergoes a single-electron oxidation at the anode to form a nitrogen radical cation. This intermediate can then lead to the formation of a carbonyl compound (3-nitrobenzaldehyde) and the corresponding ethanamine. mdpi.com Enzymatic oxidation is also possible; studies on p-nitrobenzylamine have shown it can be oxidized by various amine oxidases. nih.gov

Table 2: Potential Oxidation Pathways for N-(3-nitrobenzyl)ethanamine

Oxidant/Method Reactive Site Proposed Mechanism Likely Product(s)
Oxo(salen)Mn(V) Benzylic C-H Hydride Transfer N-ethylidene-1-(3-nitrophenyl)methanamine (Imine)
KMnO₄ Amine Nitrogen / Benzylic C-H Attack on neutral amine Complex mixture, potential for C-N bond cleavage
Electrochemical Oxidation Amine Nitrogen / Benzyl C-N Single-electron transfer, radical cation formation 3-Nitrobenzaldehyde (B41214) and Ethanamine

Nucleophilic Substitution Reactions at Benzyl and Nitroaryl Centers

Nucleophilic substitution reactions involving this compound can theoretically occur at two locations: the electrophilic carbon of an external benzyl group (with the amine acting as the nucleophile) or at the carbon of its own nitro-substituted aromatic ring.

For the amine to act as a nucleophile, it must be in its deprotonated, free-base form. The lone pair on the secondary nitrogen can then attack an electrophilic center, such as the benzylic carbon of benzyl bromide, in a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The electron-withdrawing nitro group on the compound's own ring slightly reduces the nucleophilicity of the amine.

Conversely, nucleophilic aromatic substitution (SₙAr) on the compound's nitroaryl ring is mechanistically disfavored. The SₙAr mechanism requires the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to that leaving group. byjus.comwikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org In N-(3-nitrobenzyl)ethanamine, the nitro group is in the meta position relative to any other substituent. A meta-nitro group cannot delocalize the negative charge of the Meisenheimer complex, and therefore does not sufficiently activate the ring for SₙAr. libretexts.org

Elimination Reactions and Competing Mechanistic Pathways

Elimination reactions are not a characteristic pathway for this compound under normal conditions, as it lacks the necessary structural features, such as a leaving group on the ethyl or benzyl portion. However, a hypothetical elimination reaction could be engineered through chemical modification.

If the secondary amine is first quaternized—for example, through exhaustive methylation with methyl iodide to form the N,N-dimethyl-N-ethyl-(3-nitrobenzyl)ammonium iodide salt—it can then undergo a Hofmann elimination. This reaction proceeds via an E2 (bimolecular elimination) mechanism. Treatment with a strong base, such as silver oxide (Ag₂O) in water, would lead to the deprotonation of a β-hydrogen. The ethyl group has β-hydrogens, and its removal would be favored, leading to the formation of ethene, N,N-dimethyl-(3-nitrobenzyl)amine, and water. This pathway competes with nucleophilic substitution, but for sterically unhindered groups like ethyl, elimination is a significant pathway under Hofmann conditions.

Table 3: Requirements for a Hypothetical Hofmann Elimination

Step Reagent/Condition Intermediate/Product Mechanism
1. Quaternization Excess CH₃I Quaternary Ammonium Salt Sₙ2
2. Anion Exchange Ag₂O, H₂O Quaternary Ammonium Hydroxide Salt Metathesis
3. Elimination Heat Ethene + Tertiary Amine + H₂O E2

Role of the Amine Functionality in Catalytic and Condensation Reactions

The secondary amine functionality in N-(3-nitrobenzyl)ethanamine allows it to participate in and catalyze various condensation reactions, most notably the Knoevenagel and Mannich reactions.

In the Knoevenagel condensation, a secondary amine acts as a basic catalyst for the reaction between an aldehyde or ketone and an active methylene (B1212753) compound. pearson.com The mechanism involves the reversible formation of an iminium ion from the secondary amine and the carbonyl compound. jove.com This iminium ion is significantly more electrophilic than the original carbonyl, and it readily reacts with the enolate formed from the active methylene compound. Subsequent elimination of the amine catalyst regenerates the catalyst and forms the α,β-unsaturated product. jove.compsiberg.com

The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), a non-enolizable aldehyde (like formaldehyde), and a secondary amine. wikipedia.orgorganic-chemistry.org Similar to the Knoevenagel condensation, the mechanism proceeds through the formation of an electrophilic Eschenmoser-type salt or iminium ion from the amine and formaldehyde. This intermediate is then attacked by the enol form of the active hydrogen compound to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

In both reactions, N-(3-nitrobenzyl)ethanamine can serve as the secondary amine component, reacting to form an intermediate iminium ion that drives the condensation forward.

Table 4: Mechanistic Comparison of Amine-Catalyzed Condensations

Reaction Key Reactants Role of Secondary Amine Key Intermediate Final Product Type
Knoevenagel Condensation Carbonyl + Active Methylene Compound Catalyst Iminium Ion α,β-Unsaturated Compound
Mannich Reaction Carbonyl + Aldehyde + Secondary Amine Reactant Iminium Ion (Eschenmoser Salt) β-Amino-Carbonyl (Mannich Base)

Computational and Theoretical Chemical Investigations of N 3 Nitrobenzyl Ethanamine Hydrochloride

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

The first step in a computational analysis is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For a flexible molecule like N-(3-nitrobenzyl)ethanamine hydrochloride, this process also involves exploring the conformational landscape to identify the most stable conformers.

The geometry of N-(3-nitrobenzyl)ethanamine is characterized by several rotatable bonds, leading to multiple possible conformations. Key dihedral angles include the C(aryl)-C(benzyl)-N-C(ethyl) torsion angle. Studies on similar benzylamine (B48309) derivatives have shown that the conformation is influenced by steric and electronic effects. For instance, research on benzylamine and N,N-dimethylbenzylamine has suggested that the torsion angle between the phenyl ring and the C-N bond is often near 90 degrees. scilit.com This staggered conformation minimizes steric hindrance between the ethylamine (B1201723) group and the aromatic ring. The protonation of the amine to form the hydrochloride salt introduces significant electrostatic interactions that can further influence conformational preferences. researchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to calculate the relative energies of different conformers. nih.gov This analysis reveals the global minimum energy structure and other low-energy conformers that might be present at room temperature. The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic distribution and bond lengths within the benzene (B151609) ring.

Table 1: Representative Conformational Data for Substituted Benzylamines

Compound Method Key Dihedral Angle (τ) Relative Energy (kcal/mol)
Benzylamine (anti) MRES τ(C-C-N-H) ~ 60° 0
Benzylamine (gauche) MRES τ(C-C-N-H) ~ 180° Higher Energy

This table presents data for analogous compounds to illustrate the principles of conformational analysis, as specific data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. scbt.com

For this compound, the electronic structure is influenced by both the electron-donating character of the ethylamine group and the strong electron-withdrawing nature of the nitro group. rasayanjournal.co.in The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the benzene ring and the amine group, while the LUMO is expected to be concentrated on the electron-deficient nitrobenzyl moiety. isca.me

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. scbt.com The presence of the nitro group significantly lowers the LUMO energy, which generally leads to a smaller energy gap compared to the non-nitrated analogue. isca.me DFT calculations are the standard method for computing these orbital energies and visualizing their distributions.

Table 2: Representative HOMO-LUMO Data for Related Aromatic Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Nitrobenzene DFT/B3LYP/6-311+G(d,p) -8.00 -1.71 6.29
Aniline (B41778) DFT/B3LYP/6-311+G(d,p) -5.77 0.44 6.21

This table provides data for related compounds to illustrate the electronic effects of nitro and amino groups. isca.meulisboa.pt A compound like N-(3-nitrobenzyl)ethanamine would have its own unique values, but these examples demonstrate the expected trends.

Quantum Chemical Descriptors for Reactivity and Interaction Potentials

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated using DFT to provide a more detailed picture of a molecule's reactivity. aip.org These descriptors are derived from the electronic structure and are useful in quantitative structure-activity relationship (QSTR) studies. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Soft molecules (low η) are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η).

For this compound, the protonated amine group and the nitro group would significantly influence these parameters. The nitro group's strong electron-withdrawing nature would lead to a high electron affinity and electrophilicity index, indicating its susceptibility to nucleophilic attack. researchgate.net

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Representative Quantum Chemical Descriptors for Nitrobenzene Derivatives

Descriptor Definition Expected Trend for this compound
Ionization Potential (I) I ≈ -EHOMO Moderate, influenced by the amine group.
Electron Affinity (A) A ≈ -ELUMO High, due to the electron-withdrawing nitro group.
Chemical Hardness (η) η = (I - A) / 2 Relatively low (soft), indicating higher reactivity.

This table explains the descriptors and predicts general trends based on the known effects of the functional groups present. aip.orgresearchgate.net Specific values would require a dedicated DFT calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound in a solvent (e.g., water), MD simulations can provide detailed information about:

Solvation Structure: How solvent molecules arrange around the cation and the chloride anion. aip.orgresearchgate.net This includes the analysis of radial distribution functions (RDFs) to determine the distances and coordination numbers of solvent molecules around specific sites, such as the protonated amine and the nitro group. acs.org

Hydrogen Bonding: The formation, lifetime, and dynamics of hydrogen bonds between the protonated amine (N-H+) and solvent molecules, and between the nitro group's oxygen atoms and solvent molecules. nih.gov

Ion Pairing: The behavior of the N-(3-nitrobenzyl)ethanammonium cation and the chloride anion in solution, including the extent of contact ion pairs versus solvent-separated ion pairs.

Conformational Dynamics: The transitions between different molecular conformations in solution, providing a dynamic view of the conformational landscape explored at a given temperature.

Simulations of simple amine hydrochlorides like ammonium (B1175870) chloride and methylamine (B109427) in aqueous solution have shown that the cation significantly influences the local water structure, forming distinct hydration shells. aip.orgcas.cz MD simulations for this compound would similarly elucidate the interplay of hydrophobic (benzene ring) and hydrophilic (ionic and nitro groups) interactions with the solvent.

Theoretical Prediction of Crystal Structures and Solid-State Packing

Predicting the crystal structure of a flexible, ionic organic compound from its molecular structure alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). researchgate.netcas.cz CSP methods aim to find the most thermodynamically stable crystal packing arrangement, which corresponds to the global minimum on the lattice energy surface.

The general methodology for CSP of an organic salt like this compound involves several steps: aip.orgresearchgate.net

Conformational Analysis: A thorough search for low-energy conformers of the cation is performed using quantum mechanical methods.

Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated for the cation and anion, considering common space groups.

Lattice Energy Minimization: The energies of these generated structures are minimized, typically using a combination of force fields for an initial ranking, followed by more accurate DFT-based methods (often with dispersion corrections) for the most promising candidates. cas.cz

The final output is a crystal energy landscape, which plots the relative energies of the predicted stable and metastable polymorphs. These predictions can guide experimental polymorph screening and provide insight into the intermolecular interactions, such as N-H+···Cl- hydrogen bonds and π-π stacking of the nitrobenzyl rings, that govern the solid-state packing.

Table of Compounds

Compound Name
This compound
Benzylamine
N,N-dimethylbenzylamine
Piperidine
Nitrobenzene
Aniline
N-(p-diethylaminobenzylidene)p-nitroaniline
Ammonium chloride

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of N 3 Nitrobenzyl Ethanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For N-(3-nitrobenzyl)ethanamine hydrochloride, both ¹H and ¹³C NMR spectroscopy are employed to confirm its identity and structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3-nitrophenyl group will appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The benzylic protons (Ar-CH₂) and the ethyl group protons (-CH₂-CH₃) will be found in the upfield region. The presence of the hydrochloride salt will influence the chemical shift of the protons adjacent to the nitrogen atom.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The aromatic carbons will resonate in the range of 120-150 ppm. The carbon of the nitro-substituted aromatic ring (C-NO₂) is expected to be significantly downfield. The benzylic carbon and the carbons of the ethyl group will appear at higher field strengths.

Specific experimental NMR data for this compound is not widely available in the public domain. The following tables provide predicted chemical shift assignments based on the analysis of structurally similar compounds, such as 3-nitrobenzyl alcohol and ethylamine (B1201723), and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (C2-H) ~8.4 Singlet 1H
Aromatic-H (C4-H) ~8.2 Doublet 1H
Aromatic-H (C6-H) ~7.8 Doublet 1H
Aromatic-H (C5-H) ~7.6 Triplet 1H
Benzyl-CH₂ ~4.3 Singlet 2H
Ethyl-CH₂ ~3.1 Quartet 2H
Ethyl-CH₃ ~1.4 Triplet 3H

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-NO₂ ~148
Aromatic C-CH₂ ~138
Aromatic CH (C6) ~135
Aromatic CH (C2) ~130
Aromatic CH (C4) ~124
Aromatic CH (C5) ~123
Benzyl-CH₂ ~52
Ethyl-CH₂ ~45

Vibrational Spectroscopy (IR and Raman): Characteristic Frequencies of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups. The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations. The secondary amine hydrochloride salt will show characteristic N-H stretching and bending vibrations. The aromatic ring will have C-H and C=C stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
-NO₂ Asymmetric Stretch 1550 - 1500 Strong
-NO₂ Symmetric Stretch 1360 - 1330 Strong
R₂NH₂⁺ N-H Stretch 3000 - 2700 Strong, Broad
R₂NH₂⁺ N-H Bend 1620 - 1560 Medium
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-N Stretch 1250 - 1020 Medium

High-Resolution Mass Spectrometry (HRMS): Molecular Ion Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information is crucial for confirming the molecular formula and for obtaining structural insights.

For this compound, HRMS would be used to accurately measure the mass of the molecular ion of the free base, [C₉H₁₂N₂O₂]⁺. The high-resolution measurement allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would likely involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and cleavage of the benzylic bond. The loss of the nitro group or parts of the ethyl group are also expected fragmentation pathways.

Specific HRMS data for this compound is not publicly available. The fragmentation patterns of related molecules like ethylamine suggest key fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-(3-nitrobenzyl)ethanamine

m/z Possible Fragment Ion Fragmentation Pathway
180 [C₉H₁₂N₂O₂]⁺ Molecular Ion
151 [C₈H₉N₂O₂]⁺ Loss of ethyl group
134 [C₇H₆NO₂]⁺ Cleavage of the benzylic C-N bond
106 [C₇H₆O]⁺ Further fragmentation of the nitrobenzyl moiety
77 [C₆H₅]⁺ Phenyl cation

X-ray Crystallography: Single-Crystal and Powder Diffraction for Definitive Structural Characterization

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms, the geometry of the molecule, and the packing of the molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess crystallinity, and to detect the presence of different polymorphs.

To date, no public crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Table 5: Hypothetical Crystallographic Data Table for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

Chromatographic Methodologies: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for the separation, identification, and quantification of components in a mixture. It is the primary technique for assessing the purity of drug substances and for identifying and quantifying any impurities.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

Purity and Impurity Profiling: The HPLC method would be validated to ensure it is accurate, precise, specific, and linear for the quantification of this compound. The method would also be used to separate and detect any potential impurities, which could include starting materials, by-products from the synthesis, or degradation products. The use of a photodiode array (PDA) detector would allow for the acquisition of UV spectra of the main peak and any impurity peaks, aiding in their identification. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide even more definitive identification of impurities.

A specific, validated HPLC method for this compound is not described in the readily available literature. The following table outlines typical parameters for an RP-HPLC method for the analysis of a similar compound.

Table 6: Typical HPLC Parameters for the Analysis of this compound | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Chemical Derivatization Strategies and Functionalization of N 3 Nitrobenzyl Ethanamine Hydrochloride

The synthetic versatility of N-(3-nitrobenzyl)ethanamine hydrochloride stems from the presence of two key functional groups: a secondary amine and an aromatic nitro group. These sites allow for a wide range of chemical modifications, enabling the development of diverse molecular structures with tailored properties for various research applications.

Exploration of Catalytic Roles and Applications of N 3 Nitrobenzyl Ethanamine Hydrochloride or Its Derivatives

Investigation as a Catalyst Precursor or Ligand Component in Metal-Catalyzed Reactions

There is currently a lack of specific studies detailing the use of N-(3-nitrobenzyl)ethanamine hydrochloride as a direct precursor or a significant ligand component in metal-catalyzed reactions. Generally, amine-containing compounds can act as ligands, coordinating with metal centers to influence the catalytic activity and selectivity of a reaction. The nitrogen atom in the ethanamine moiety of N-(3-nitrobenzyl)ethanamine possesses a lone pair of electrons that could potentially coordinate with a transition metal.

The presence of the nitrobenzyl group could electronically and sterically influence the properties of a potential metal complex. The electron-withdrawing nature of the nitro group might affect the electron density on the nitrogen atom, thereby modulating the strength of its coordination to a metal center. However, without specific research data, any discussion on its efficacy as a ligand in reactions such as cross-coupling, hydrogenation, or oxidation remains speculative.

A comprehensive search of scientific databases did not yield any specific examples or data tables of metal-catalyzed reactions where this compound or its immediate derivatives were employed as a key catalytic component.

Use in Organic Catalysis: Base-Catalyzed or Organocatalytic Transformations

In the realm of organocatalysis, primary and secondary amines are well-established catalysts for a variety of transformations, often proceeding through enamine or iminium ion intermediates. Conceptually, the secondary amine functionality within this compound could participate in such catalytic cycles. For instance, it could potentially catalyze Michael additions, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions.

However, a thorough review of the literature reveals no specific instances of this compound being utilized as an organocatalyst. While related structures, such as chiral primary and secondary amines derived from natural sources, have been extensively studied and successfully applied in asymmetric organocatalysis, the catalytic utility of this particular nitrobenzyl-substituted ethanamine has not been reported.

Similarly, in base-catalyzed reactions, the amine could theoretically act as a Brønsted base. The hydrochloride salt form would first require neutralization to free the amine. The basicity of the resulting free amine would be influenced by the electronic effects of the nitrobenzyl substituent. Again, no concrete research findings are available to substantiate its use in this context.

Chemo-, Regio-, and Stereoselective Catalytic Applications

The effective application of a catalyst in chemo-, regio-, and stereoselective transformations is a critical aspect of modern synthetic chemistry. For this compound or its derivatives to be considered for such applications, it would likely require modification to incorporate chiral elements to induce stereoselectivity.

While the fundamental structure possesses functionalities that could be part of a catalyst designed for selective reactions, there is no published research demonstrating such applications. The development of chiral derivatives of N-(3-nitrobenzyl)ethanamine and their subsequent evaluation in asymmetric catalysis has not been described in the available scientific literature. Therefore, no data on enantiomeric excesses, diastereomeric ratios, or specific regiochemical outcomes for reactions catalyzed by this compound or its derivatives can be provided.

Advanced Applications of N 3 Nitrobenzyl Ethanamine Hydrochloride in Synthetic Organic Chemistry

Utility as an Essential Intermediate in Multi-Step Syntheses

The strategic placement of functional groups in N-(3-nitrobenzyl)ethanamine hydrochloride makes it a highly useful intermediate in multi-step synthetic sequences. The secondary amine provides a nucleophilic center for a variety of transformations, while the nitro group can be readily converted to other functional groups, such as an amine, or used to influence the reactivity of the aromatic ring.

The general synthetic utility of nitrobenzylamines is well-established in medicinal chemistry and materials science. researchgate.net These compounds often serve as precursors to more complex molecules with desired biological or physical properties. researchgate.netnih.gov In a typical multi-step synthesis, this compound would likely be deprotonated to the free amine before undergoing further reactions.

One of the key transformations for this intermediate would be the reduction of the nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, allowing for the introduction of a second amino group that can be differentially functionalized. This diamino derivative can then be used in the synthesis of various structures, including but not limited to, ligands for metal catalysis, building blocks for polymers, and precursors for pharmacologically active compounds.

Furthermore, the secondary amine can be acylated or alkylated to introduce a wide range of substituents. This modularity allows chemists to fine-tune the properties of the final product. The general reaction scheme for such transformations is a cornerstone of modern organic synthesis, enabling the systematic exploration of structure-activity relationships.

Table 1: Potential Transformations of N-(3-nitrobenzyl)ethanamine

Starting MaterialReagents and ConditionsProductPotential Subsequent Reactions
N-(3-nitrobenzyl)ethanamine1. Acyl chloride, base2. Reducing agent (e.g., H₂, Pd/C)N-acyl-N-(3-aminobenzyl)ethanamineIntramolecular cyclization, further functionalization of the amino group.
N-(3-nitrobenzyl)ethanamine1. Alkyl halide, base2. Reducing agent (e.g., SnCl₂, HCl)N-alkyl-N-(3-aminobenzyl)ethanamineSynthesis of unsymmetrical diamines, preparation of ligands.
N-(3-nitrobenzyl)ethanamineReducing agent (e.g., Fe, NH₄Cl)N-(3-aminobenzyl)ethanamineDiazotization followed by Sandmeyer reaction, synthesis of heterocyclic compounds.

Synthesis of Complex Organic Architectures, Including Heterocyclic Compounds

A significant application of this compound lies in its potential as a precursor for the synthesis of complex heterocyclic compounds. The core structure is particularly well-suited for the construction of isoquinoline (B145761) and related nitrogen-containing ring systems, which are prevalent in a vast array of natural products and pharmaceuticals.

Two classical and powerful methods for the synthesis of isoquinoline derivatives are the Bischler-Napieralski and Pictet-Spengler reactions. Both of these reactions rely on the cyclization of a β-phenylethylamine derivative. While N-(3-nitrobenzyl)ethanamine is a benzylamine (B48309) rather than a phenylethylamine, its derivatives can be elaborated to fit the structural requirements for these cyclizations.

For instance, after acylation of the secondary amine of N-(3-nitrobenzyl)ethanamine, the resulting amide could potentially undergo an intramolecular cyclization, although this would lead to a less common ring system. A more conventional approach would involve a multi-step sequence to extend the carbon chain between the aromatic ring and the nitrogen atom, thereby creating a phenylethylamine backbone suitable for these classic cyclization reactions.

Following the reduction of the nitro group to an amine, the resulting meta-amino group can direct further electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other substituents on the aromatic ring. This control over substitution patterns is crucial for the synthesis of specific isomers of complex heterocyclic targets.

The synthesis of nitro-containing heterocyclic compounds is an active area of research, as the nitro group can impart unique electronic and biological properties to the final molecule. Therefore, N-(3-nitrobenzyl)ethanamine can be directly employed in cyclization reactions where the nitro group is retained in the final product.

Table 2: Potential Heterocyclic Scaffolds from N-(3-nitrobenzyl)ethanamine Derivatives

Precursor derived from N-(3-nitrobenzyl)ethanamineCyclization ReactionResulting Heterocyclic Core
N-Acyl-N-(3-nitrobenzyl)ethanamine derivativeIntramolecular electrophilic substitutionSubstituted dihydroisoquinoline or related heterocycle
N-(3-aminobenzyl)ethanamine derivativeReaction with a dicarbonyl compoundBenzodiazepine or related fused heterocycle
Elaborated phenylethylamine derivativePictet-Spengler or Bischler-NapieralskiTetrahydroisoquinoline or dihydroisoquinoline

Contributions to the Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a building block, this compound and its derivatives have the potential to contribute to the development of new synthetic reagents and methodologies. The presence of both a secondary amine and a nitro group allows for the design of novel ligands for catalysis or the development of new chemical transformations.

For example, upon reduction of the nitro group, the resulting diamine can be used to synthesize chiral ligands for asymmetric catalysis. The ability to introduce different substituents on the two nitrogen atoms allows for the fine-tuning of the steric and electronic properties of the ligand, which is essential for achieving high enantioselectivity in catalytic reactions.

Furthermore, the nitrobenzyl group itself can be utilized as a photolabile protecting group. While less common than the ortho-nitrobenzyl group, the meta-nitrobenzyl group can also undergo photochemical cleavage under specific conditions. This property could be exploited in the development of new protecting group strategies for complex molecule synthesis, allowing for the selective deprotection of a functional group using light.

The development of novel multicomponent reactions is another area where this compound could be impactful. A reaction that simultaneously utilizes the amine and the (modified) nitro group could lead to the rapid construction of complex molecular scaffolds from simple starting materials.

While direct examples in the literature specifically citing this compound in these advanced applications are not abundant, the fundamental reactivity of its core structure strongly suggests its potential as a valuable tool for synthetic chemists in academia and industry. Further research into the synthetic applications of this versatile intermediate is warranted and could lead to the discovery of new and efficient routes to valuable chemical entities.

Emerging Research Avenues and Future Directions for N 3 Nitrobenzyl Ethanamine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of nitroaromatic compounds often involve highly exothermic reactions and the use of hazardous reagents, making traditional batch processing challenging, particularly at scale. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers a compelling solution to these challenges.

The application of flow chemistry to N-(3-nitrobenzyl)ethanamine hydrochloride could revolutionize its synthesis and derivatization. For instance, the reduction of the nitro group to form N-(3-aminobenzyl)ethanamine is a crucial transformation. In a flow setup, this can be achieved with greater safety and efficiency compared to batch methods. beilstein-journals.org Continuous-flow hydrogenation using packed-bed reactors with catalysts like Palladium on carbon (Pd/C) allows for excellent temperature control, minimizes the volume of hazardous material at any given moment, and can operate at high pressures safely. nih.govacs.org This methodology enhances safety, improves heat and mass transfer, and facilitates seamless scale-up. beilstein-journals.orgnih.gov

Moreover, automated synthesis platforms can be integrated with flow reactors to enable the rapid, on-demand production of N-(3-nitrobenzyl)ethanamine derivatives. innovationnewsnetwork.comnus.edu.sg By controlling reagent pumps and reactor conditions with computer algorithms, these systems can perform multi-step syntheses and generate libraries of analogous compounds for applications like drug discovery. bohrium.combiocrick.com This approach accelerates the research and development cycle by removing the bottlenecks associated with manual synthesis. researchgate.net

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for the Reduction of a Nitrobenzyl Intermediate
ParameterTraditional Batch SynthesisHypothetical Flow Synthesis
Safety Profile Higher risk due to large volumes of reagents and poor heat dissipation.Significantly improved safety with small reactor volumes and superior heat control. beilstein-journals.org
Reaction Time Hours to days.Minutes. beilstein-journals.org
Scalability Difficult and requires significant process redesign.Easily scalable by extending operational time ("scaling out"). nih.gov
Process Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. bohrium.com
Product Purity Often requires extensive purification to remove byproducts.Higher purity due to better reaction control, minimizing side reactions.

Exploration of Novel Reaction Spaces and Unconventional Synthetic Routes

Beyond conventional synthetic methods, this compound is an ideal candidate for exploration within novel and unconventional reaction spaces. These modern techniques often provide greener, more efficient, and highly selective routes to chemical transformations.

Electrochemistry offers a reagent-free method for the reduction of the nitro group. By applying a specific voltage at a cathode, the nitro group can be selectively reduced to a nitroso, hydroxylamine (B1172632), or amine functionality, depending on the reaction conditions such as pH and electrode material. acs.orgorientjchem.org This method avoids the use of stoichiometric metal hydrides or high-pressure hydrogen gas, contributing to a more sustainable chemical process. researchgate.netacs.org The electrochemical synthesis of anilines from nitroarenes is a well-established concept that could be directly adapted for this molecule. orientjchem.org

Photocatalysis represents another green and powerful tool. Using visible-light-absorbing photocatalysts, it is possible to drive the reduction of nitroarenes with high selectivity under ambient conditions. rsc.orgchemistryviews.org This technique harnesses light energy to generate reactive species that perform the desired chemical transformation, often using mild and environmentally benign reducing agents. thieme-connect.de The application of photocatalysis could enable novel transformations of the N-(3-nitrobenzyl)ethanamine structure that are inaccessible through traditional thermal methods. nih.gov

Table 2: Potential Unconventional Synthetic Routes for Modifying N-(3-nitrobenzyl)ethanamine
MethodologyEnergy SourcePotential TransformationKey Advantage
Electrochemical Reduction Electric PotentialSelective reduction of -NO₂ to -NH₂, -NHOH, or -NO. acs.orgAvoids chemical reductants; high selectivity. researchgate.net
Visible-Light Photocatalysis Light (e.g., Blue LEDs)Reduction of -NO₂ to -NH₂ using a photocatalyst. chemistryviews.orgUses light as a clean energy source; mild conditions. rsc.org
Mechanochemistry Mechanical Force (Balling)Solid-state reactions, potentially for derivatization.Solvent-free, potentially faster reaction rates.

Potential in Advanced Materials Science Research (as a synthetic component)

The unique chemical structure of this compound makes it a promising precursor for the development of advanced materials with tailored properties.

The nitrobenzyl functional group is renowned in materials science, particularly the ortho-isomer, for its use in photo-responsive polymers . umass.edumdpi.com Upon exposure to UV light, the nitrobenzyl group can undergo photocleavage, breaking chemical bonds. researchgate.net By incorporating the N-(3-nitrobenzyl)ethanamine moiety into a polymer backbone or as a pendant side chain, it could be possible to create photodegradable materials, smart hydrogels for drug delivery, or photoresists for patterning surfaces. umass.eduacs.org

Furthermore, the reduction of the nitro group to an amine yields N-(3-aminobenzyl)ethanamine, a diamine monomer. This derivative can serve as a valuable building block for synthesizing high-performance polymers. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas . The specific structure of this monomer, with its secondary amine and flexible benzyl-ethyl linkage, could impart unique properties such as improved solubility, modified thermal stability, or specific mechanical characteristics to the resulting polymers. This opens avenues for creating novel materials for a range of applications, from specialty coatings to advanced textiles.

Table 3: Prospective Applications in Materials Science
Functional Group UtilizedResulting Material ClassPotential Application
3-Nitrobenzyl GroupPhoto-responsive PolymersPhotodegradable plastics, photo-patternable surfaces, controlled release systems. umass.edumdpi.com
N-(3-aminobenzyl)ethanamine (post-reduction)Polyamides, PolyimidesHigh-performance fibers, films, and engineering plastics.
N-(3-aminobenzyl)ethanamine (post-reduction)Polyureas, PolyurethanesSpecialty elastomers, coatings, and adhesives.

Q & A

Basic: What are the recommended synthetic routes for N-(3-nitrobenzyl)ethanamine hydrochloride?

Answer:
A common synthetic approach involves nucleophilic substitution between 3-nitrobenzyl chloride and ethanamine under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). The reaction is typically catalyzed by a base like triethylamine to neutralize HCl byproducts. Post-reaction, the hydrochloride salt is isolated via vacuum filtration after recrystallization from ethanol/ethyl acetate mixtures. Purity is confirmed by melting point analysis and thin-layer chromatography (TLC) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store the compound in airtight, light-resistant containers at -20°C to prevent thermal degradation. Use desiccants (e.g., silica gel) to mitigate hygroscopic absorption. During handling, wear nitrile gloves, safety goggles, and lab coats. Perform experiments in a fume hood to avoid inhalation of fine particulates. Waste should be segregated and disposed via certified hazardous waste contractors .

Advanced: What advanced spectroscopic techniques are critical for characterizing this compound?

Answer:

  • High-resolution NMR (1H, 13C): Assign peaks to confirm the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and ethanamine methylene/methyl groups (δ 2.5–3.5 ppm).
  • Mass spectrometry (HRMS): Validate the molecular ion peak ([M+H]+) and isotopic pattern matching the molecular formula.
  • X-ray crystallography: Resolve crystal packing and confirm the hydrochloride salt formation.
  • HPLC-UV: Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

Advanced: How can researchers address contradictions in reported bioactivity data for nitro-aromatic ethanamine derivatives?

Answer:

  • Standardized assays: Use minimum inhibitory concentration (MIC) tests under controlled pH and temperature for antimicrobial studies.
  • Isogenic strain panels: Compare activity across genetically uniform microbial strains to minimize variability.
  • Orthogonal validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can verify binding kinetics independently of cell-based assays.
  • Meta-analysis: Statistically aggregate data from multiple studies to identify outliers and systemic biases .

Basic: What are the key solubility properties of this compound relevant to experimental design?

Answer:
The compound is sparingly soluble in water (≤1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). For aqueous-based assays (e.g., cell culture), solubility can be enhanced using co-solvents like ethanol (≤20% v/v) or β-cyclodextrin inclusion complexes. Pre-sonication for 10–15 minutes improves dispersion .

Advanced: What strategies mitigate nitro group reduction during catalytic reactions involving this compound?

Answer:

  • Catalyst selection: Use Pd/C or Raney Ni under low H2 pressure (1–5 atm) at 25°C to minimize over-reduction to the amine.
  • Reaction monitoring: Terminate hydrogenation at the hydroxylamine intermediate stage using TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
  • Alternative reductants: Sodium dithionite (Na2S2O4) in acidic media selectively reduces nitro groups without cleaving the benzyl-ethanamine bond .

Advanced: How can computational modeling optimize the design of derivatives based on this compound?

Answer:

  • Density functional theory (DFT): Calculate the nitro group’s electron-withdrawing effects on reaction intermediates.
  • Molecular docking: Screen derivatives against target proteins (e.g., monoamine transporters) using AutoDock Vina to prioritize synthesis.
  • QSAR models: Corrogate substituent effects (e.g., nitro position, halogenation) with bioactivity data to guide structural modifications .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and chemical splash goggles.
  • Ventilation: Use fume hoods for weighing and reactions to avoid aerosol exposure.
  • Spill management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Emergency procedures: Eye contact requires 15-minute flushing with saline; skin contact demands immediate washing with soap and water .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • LC-MS/MS: Detect sub-ppm impurities (e.g., unreacted 3-nitrobenzyl chloride) using a triple quadrupole mass spectrometer in MRM mode.
  • Forced degradation studies: Expose the compound to heat (60°C), light (UV-A), and acidic/alkaline conditions to identify degradation pathways.
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOQ (<0.1%) .

Advanced: How does the nitro group influence the compound’s stability under physiological conditions?

Answer:

  • pH-dependent hydrolysis: The nitro group stabilizes the benzyl moiety against nucleophilic attack in pH 7.4 buffers but undergoes slow reduction in the presence of cellular reductases (e.g., cytochrome P450).
  • Accelerated stability testing: Store solutions at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., ascorbic acid) to extend shelf life .

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